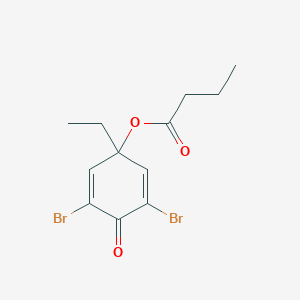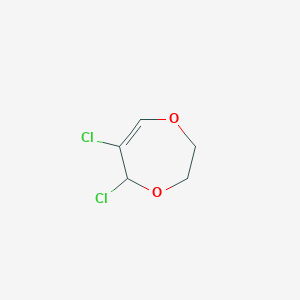
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- is a chemical compound with a unique structure that includes a dioxepin ring substituted with chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- typically involves the chlorination of 2,3-dihydro-5H-1,4-dioxepine. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized dioxepin derivatives.
Reduction: Formation of reduced dioxepin derivatives.
Substitution: Formation of substituted dioxepin derivatives with various functional groups.
Applications De Recherche Scientifique
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby exerting its effects. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-5H-1,4-dioxepine: Lacks the chlorine substitutions and has different reactivity.
2H-1,5-Benzodioxepin, 3,4-dihydro-: Another dioxepin derivative with different substitution patterns.
4,8-Dichloro-5,6-dihydro-11H-benzo [5,6]cyclohepta [1,2-b]pyridin-11-one: A structurally related compound with different applications.
Uniqueness
5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- is unique due to its specific chlorine substitutions, which confer distinct chemical properties and reactivity compared to other dioxepin derivatives.
Propriétés
Numéro CAS |
61207-71-4 |
|---|---|
Formule moléculaire |
C5H6Cl2O2 |
Poids moléculaire |
169.00 g/mol |
Nom IUPAC |
5,6-dichloro-3,5-dihydro-2H-1,4-dioxepine |
InChI |
InChI=1S/C5H6Cl2O2/c6-4-3-8-1-2-9-5(4)7/h3,5H,1-2H2 |
Clé InChI |
YPMNABSTHDVMJZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(=CO1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
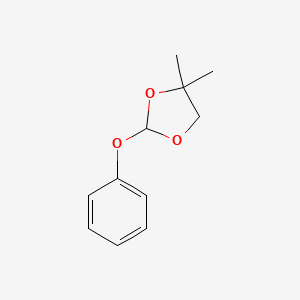

![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
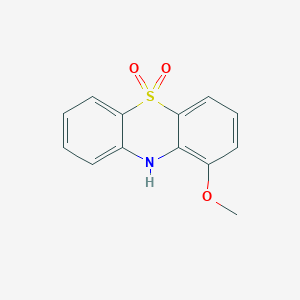
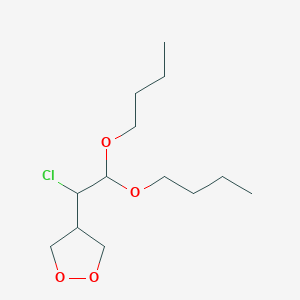
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)

